molecular formula C14H19N B6150755 N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine, Mixture of diastereomers CAS No. 1156293-94-5

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine, Mixture of diastereomers

Cat. No.: B6150755
CAS No.: 1156293-94-5
M. Wt: 201.3
InChI Key:
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Description

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine, mixture of diastereomers, is a derivative of cyclobutane. This compound is known for its unique structural features, which include a cyclopropyl group and a 2-methylphenyl group attached to a cyclobutanamine core. It is often used in scientific research due to its potential biological activities and its role as a selective antagonist for metabotropic glutamate receptor subtype 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2-methylphenylcyclobutanone in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted cyclobutanamines, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine is widely used in scientific research due to its potential biological activities. It is particularly noted for its role as a selective antagonist for metabotropic glutamate receptor subtype 1, making it valuable in neurological studies. Additionally, it is used in medicinal chemistry for the development of new therapeutic agents and in industrial applications for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine exerts its effects involves its interaction with specific molecular targets, such as metabotropic glutamate receptor subtype 1. By binding to this receptor, it inhibits the receptor’s activity, which can modulate various neurological pathways. This interaction is crucial for its potential therapeutic applications in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride: This compound is a hydrochloride salt form and shares similar structural features and biological activities.

    Cyclopropylamine derivatives: These compounds have similar cyclopropyl groups and are used in various chemical and biological studies.

Uniqueness

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine stands out due to its specific interaction with metabotropic glutamate receptor subtype 1, which is not commonly observed in other cyclopropylamine derivatives. This unique property makes it a valuable tool in neurological research and drug development.

Properties

CAS No.

1156293-94-5

Molecular Formula

C14H19N

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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